molecular formula C7H8ClN3O B1660915 5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride CAS No. 85533-71-7

5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride

Cat. No.: B1660915
CAS No.: 85533-71-7
M. Wt: 185.61
InChI Key: FVWOUKPSXCSMEN-UHFFFAOYSA-N
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Description

5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride typically involves the reaction of 2-aminobenzimidazole with appropriate reagents under controlled conditions. One common method involves the diazotization of 2-aminobenzimidazole followed by coupling with suitable nucleophiles . The reaction is usually carried out in a solvent such as pyridine, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different benzimidazole derivatives with altered functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anti-cancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1H-benzo[d]imidazole: Another benzimidazole derivative with similar structural features.

    5-Amino-1H-benzo[d]imidazole: A closely related compound with slight variations in functional groups.

    2-Methyl-1H-benzo[d]imidazole: A methylated derivative with different chemical properties.

Uniqueness

5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-amino-1,3-dihydrobenzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.ClH/c8-4-1-2-5-6(3-4)10-7(11)9-5;/h1-3H,8H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWOUKPSXCSMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661512
Record name 5-Amino-1,3-dihydro-2H-benzimidazol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85533-71-7
Record name 5-Amino-1,3-dihydro-2H-benzimidazol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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